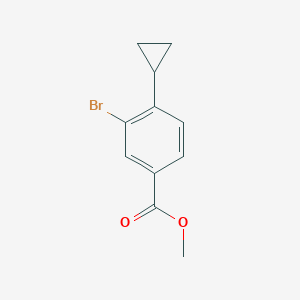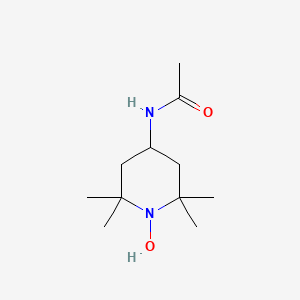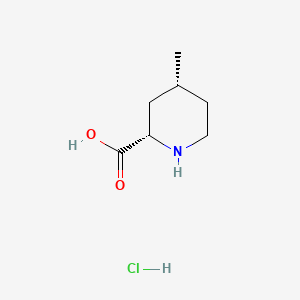
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: Cyclopentadienyl ligands are prepared by deprotonating cyclopentadiene with a strong base such as sodium hydride.
Coordination to Iron(2+): The cyclopentadienyl ligands are then coordinated to an iron(2+) salt, such as iron(2+) chloride, under an inert atmosphere.
Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, often using a phosphanyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include maintaining an inert atmosphere to prevent oxidation and ensuring high purity of reagents to achieve consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: Reduction reactions can convert iron(3+) back to iron(2+).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various phosphanyl or cyclopentadienyl derivatives.
Major Products:
Oxidation Products: Iron(3+) complexes.
Reduction Products: Iron(2+) complexes with different ligands.
Substitution Products: New organometallic complexes with altered ligand environments.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating novel materials with unique electronic and magnetic properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals.
Biochemical Studies: It is used in studies to understand metal-ligand interactions in biological systems.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty materials.
Environmental Applications: Investigated for its role in catalytic processes for environmental remediation.
Mecanismo De Acción
The compound exerts its effects through coordination chemistry, where the iron(2+) ion interacts with ligands to form stable complexes. The molecular targets include various substrates in catalytic reactions, where the iron center facilitates electron transfer and bond formation/breaking processes. Pathways involved include redox cycles and ligand exchange mechanisms.
Comparación Con Compuestos Similares
- Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands.
- Iron(3+) cyclopenta-2,4-dien-1-ide complexes.
- Other transition metal cyclopentadienyl complexes.
Uniqueness:
- Ligand Environment: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands provides unique electronic and steric properties.
- Catalytic Activity: Exhibits distinct catalytic behaviors compared to other iron complexes due to its unique ligand framework.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C43H63FeNP2 |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
Clave InChI |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
SMILES isomérico |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








